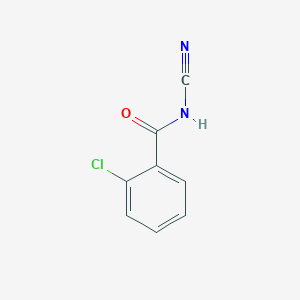

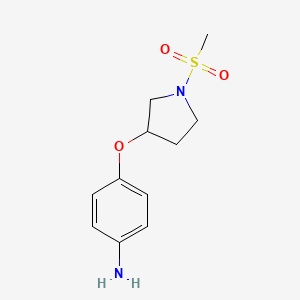

![molecular formula C11H19NO4 B1470542 2-[1-(2-エトキシアセチル)ピペリジン-4-イル]酢酸 CAS No. 1524230-31-6](/img/structure/B1470542.png)

2-[1-(2-エトキシアセチル)ピペリジン-4-イル]酢酸

概要

説明

2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid (EAPA) is an important organic compound that is used in a variety of scientific research applications. It is a versatile molecule that has been used for a wide range of laboratory experiments and research studies in the fields of biochemistry, physiology, and pharmacology. EAPA is a chiral compound that has been used in the synthesis of many drugs and other compounds. It is also used as a catalyst in the synthesis of other compounds. EAPA is a relatively stable compound and is relatively non-toxic, making it a useful and safe compound for laboratory experiments.

科学的研究の応用

医薬品研究

ピペリジン誘導体は、多くの薬理活性化合物に存在するため、創薬において重要な役割を果たすことが知られています。 「2-[1-(2-エトキシアセチル)ピペリジン-4-イル]酢酸」の構造は、特に鎮痛剤や抗炎症剤などの特性を持つ化合物を合成するためのビルディングブロックとして、新規治療薬の開発における潜在的な用途を示唆しています .

作用機序

Target of Action

The primary target of 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid is the enzyme soluble epoxide hydrolase (sEH) . This enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .

Mode of Action

2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid acts as an inhibitor of sEH . By inhibiting this enzyme, the compound stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids . This results in an increase in the levels of EETs, enhancing their anti-inflammatory effects .

Biochemical Pathways

The inhibition of sEH affects the metabolic pathway of EETs. Under normal conditions, EETs are metabolized by sEH into dihydroxyeicosatrienoic acids . The inhibition of seh by 2-[1-(2-ethoxyacetyl)piperidin-4-yl]acetic acid prevents this metabolism, leading to an increase in the levels of eets . This can result in enhanced anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators .

Pharmacokinetics

It is known that many potent seh inhibitors have been developed, but many contain highly lipophilic substituents limiting their availability

Result of Action

The inhibition of sEH by 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid leads to an increase in the levels of EETs . This can result in enhanced anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators . Therefore, the compound could potentially be used as a therapy for the treatment of pain and inflammatory diseases .

実験室実験の利点と制限

The use of 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid in laboratory experiments has several advantages. It is a relatively stable and non-toxic compound, making it safe to use in laboratory experiments. It is also a chiral compound, which makes it useful for the synthesis of drugs and other compounds. Additionally, the Mitsunobu reaction used to synthesize 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid is relatively simple and can be conducted under an inert atmosphere.

However, there are some limitations to the use of 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid in laboratory experiments. The Mitsunobu reaction used to synthesize 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid is conducted at a temperature of -78 degrees Celsius, which can be difficult to maintain in a laboratory setting. Additionally, the reaction produces a mixture of two enantiomers, which must be separated by chromatographic techniques.

将来の方向性

The use of 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid in scientific research has many potential applications. It can be used to study the metabolism and pharmacokinetics of drugs, as well as their pharmacodynamics. It can also be used in the study of enzyme mechanisms and biochemical pathways. Additionally, 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid can be used in the synthesis of new drugs and other compounds. Finally, research into the potential toxicity of 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid and other compounds synthesized from 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid could provide valuable insight into the safety of these compounds.

Safety and Hazards

While specific safety and hazard information for “2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid” is not available, it’s important to handle all chemicals with care. For instance, a related compound, BOC-Piperidin-4-yl acetic acid, is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

生化学分析

Biochemical Properties

2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . By inhibiting sEH, 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid helps stabilize the concentration of EETs, thereby reducing pain and inflammatory states . This interaction highlights the compound’s potential as a therapeutic agent for inflammatory diseases.

Cellular Effects

The effects of 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of sEH by this compound leads to the stabilization of EETs, which in turn affects various signaling pathways involved in inflammation and pain . Additionally, 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid has been shown to impact gene expression related to inflammatory responses, further underscoring its potential therapeutic benefits .

Molecular Mechanism

At the molecular level, 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid exerts its effects primarily through the inhibition of soluble epoxide hydrolase. This enzyme catalyzes the hydrolysis of EETs into less biologically active dihydroxyeicosatrienoic acids . By binding to the active site of sEH, 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid prevents this hydrolysis, thereby maintaining higher levels of EETs . This inhibition mechanism is crucial for its anti-inflammatory and analgesic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid maintains its inhibitory activity on sEH over extended periods, suggesting good stability

Dosage Effects in Animal Models

The effects of 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH and reduces inflammation without significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase. This enzyme plays a key role in the metabolism of EETs, and its inhibition by 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid leads to the stabilization of these anti-inflammatory mediators . The compound’s interaction with sEH and its effects on metabolic flux and metabolite levels are critical for its therapeutic potential.

Transport and Distribution

The transport and distribution of 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Understanding these mechanisms is crucial for optimizing its therapeutic applications and ensuring effective delivery to target tissues.

Subcellular Localization

The subcellular localization of 2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in inhibiting sEH and modulating inflammatory responses.

特性

IUPAC Name |

2-[1-(2-ethoxyacetyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-2-16-8-10(13)12-5-3-9(4-6-12)7-11(14)15/h9H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSIAPYHYONMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470461.png)

![1-(Aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1470463.png)

![2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470474.png)

![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470475.png)

![(2-Methyl-2-aza-bicyclo[2.2.2]oct-6-yl)-methanol](/img/structure/B1470477.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470480.png)

![2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470481.png)